molecular formula C3H5F3N2O B15359448 Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- CAS No. 819-35-2

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-

Cat. No.: B15359448
CAS No.: 819-35-2
M. Wt: 142.08 g/mol
InChI Key: LMGJQNSPQYXKLA-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- (systematic name: N-Nitroso-(2,2,2-trifluoroethyl)ethylamine, abbreviated here as F-3-NDEA for clarity in line with cited literature) is a fluorinated nitrosamine with the molecular formula C₃H₅F₃N₂O. Its structure comprises a trifluoroethyl group bonded to an ethylamine backbone, with a nitroso (-N=O) group attached to the methylated nitrogen (Figure 1). This compound is notable for its carcinogenic properties, particularly in rodent models .

Carcinogenic Profile F-3-NDEA induces tumors in rats via oral administration, primarily targeting the esophagus and nasal cavity. Dose-response studies in Sprague-Dawley rats demonstrated tumor formation at all tested doses, with higher incidences at elevated concentrations. Unlike its non-fluorinated analog N-nitrosodiethylamine (NDEA), which predominantly causes liver tumors, F-3-NDEA exhibits altered organotropism due to the electron-withdrawing trifluoroethyl group. This structural modification reduces hepatic activation and redirects metabolic activity toward extrahepatic tissues .

Mechanism of Action F-3-NDEA is enzymatically activated via α-hydroxylation, leading to the formation of reactive alkylating agents that damage DNA. Its mutagenicity in bacterial assays (e.g., Ames test) is weaker than non-fluorinated nitrosamines, likely due to reduced stability of the reactive intermediates .

Properties

CAS No.

819-35-2

Molecular Formula

C3H5F3N2O

Molecular Weight

142.08 g/mol

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)nitrous amide

InChI

InChI=1S/C3H5F3N2O/c1-8(7-9)2-3(4,5)6/h2H2,1H3

InChI Key

LMGJQNSPQYXKLA-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)N=O

Origin of Product

United States

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-" are not available within the provided search results, the information below provides insights into the properties, toxicity, and related compounds that may be relevant to understanding its potential applications and risks.

Note: The search results primarily discuss related compounds and their properties rather than providing direct applications for "Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-".

Carcinogenicity and Toxicity

  • N-Nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA) This compound has been tested for carcinogenic activity in male Sprague-Dawley rats. Tumors were observed in all experimental groups, with the main locations being the esophagus and nasal cavity, after oral administration . This suggests a potential carcinogenic risk associated with fluoro-substituted N-nitrosamines .
  • N-Nitrosomethylethylamine: Studies on N-Nitrosomethylethylamine show that it can cause hepatocellular carcinomas, lung metastases, and esophageal papillomas or carcinomas in rats .

Structural Alerts for Oral Toxicity

  • N-Nitrosamines (NNCs): QSAR studies indicate that the acute oral toxicity of NNCs depends on factors such as polarizability and ionization .
  • Substructure Characteristics: Certain substructures like imine and hydrazine fragments can be structural alerts for acute oral toxicity of NNCs . Imine derivatives may hydrolyze to form DNA-damaging carbocations, while hydrazine fragments can be activated into reactive radical species that also cause DNA damage .

Related Compounds and Their Properties

  • 2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: This compound is used in CO2 capture processes due to its solvent properties . It should be handled with caution as it is a flammable liquid and an irritant .
  • Ethanamine, N-methyl-N-nitroso-: The National Institute of Standards and Technology (NIST) provides data on this compound, including its formula (C3H8N2O), molecular weight (88.1084), and structure .

Mechanism of Action

The mechanism by which Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitroso group plays a crucial role in these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares F-3-NDEA with structurally related nitrosamines, focusing on carcinogenicity, metabolic pathways, and regulatory status:

Compound CAS Number Molecular Formula Primary Tumor Sites Carcinogenic Potency (Rodent Models) Metabolic Activation Regulatory Status
F-3-NDEA N/A* C₃H₅F₃N₂O Esophagus, nasal cavity High (dose-dependent) α-hydroxylation in extrahepatic tissues Not explicitly regulated
N-Nitrosodiethylamine (NDEA) 55-18-5 C₄H₁₀N₂O Liver, esophagus Very high Hepatic cytochrome P450 EPA IRIS-listed carcinogen
N-Nitrosodimethylamine (NDMA) 62-75-9 C₂H₆N₂O Liver, kidney Extremely high Hepatic and renal metabolism WHO/IARC Group 2A carcinogen
N-Nitroso-N-methylethylamine 10595-47-6 C₃H₈N₂O Liver, lung Moderate Hepatic dealkylation Limited regulatory scrutiny

Key Differences

Organotropism: F-3-NDEA uniquely targets the esophagus and nasal cavity, whereas NDEA and NDMA primarily affect the liver . This divergence is attributed to fluorination altering metabolic pathways and tissue-specific enzyme interactions.

Metabolic Pathways

  • F-3-NDEA : Undergoes α-hydroxylation in extrahepatic tissues, generating unstable intermediates that alkylate DNA .
  • NDMA/NDEA : Metabolized in the liver via cytochrome P450 enzymes (e.g., CYP2E1), forming methyl- or ethyl-diazonium ions that crosslink DNA bases .

Environmental and Industrial Relevance

  • Formation: Nitrosamines like F-3-NDEA can form endogenously in acidic environments (e.g., stomach) via reactions between nitrites and amines, a process inhibited by ascorbic acid .
  • Detection : Analytical techniques such as ion chromatography and LC-MS are critical for identifying trace nitrosamine impurities in pharmaceuticals and industrial products .

Biological Activity

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- (commonly referred to as F-3-NDEA) is a member of the N-nitroso compounds (NNCs), which are known for their potent biological activities, particularly in terms of toxicity and carcinogenicity. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profiles, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₃H₅F₃N₂O
  • Molecular Weight : 138.08 g/mol
  • CAS Registry Number : 10595-95-6

Acute Oral Toxicity

A study established quantitative structure-activity relationship (QSAR) models for predicting acute oral toxicity among various NNCs, including F-3-NDEA. The findings indicated that the acute toxicity is influenced by factors such as polarizability and ionization potential. The established QSAR model showed a high predictive capability with an R2R^2 value of 0.8071, emphasizing the role of molecular descriptors in assessing toxicity .

Carcinogenicity Studies

F-3-NDEA has been evaluated for its carcinogenic potential in male Sprague-Dawley rats. The compound was administered at various doses, and the results indicated significant tumor development at specific sites. This aligns with findings from other studies that suggest a strong correlation between N-nitroso compounds and carcinogenic activity due to their ability to form reactive intermediates that can damage DNA .

Structure-Activity Relationship (SAR)

The SAR analysis of NNCs reveals that structural features significantly affect their biological activity. Key findings include:

  • Presence of Nitroso Group : The nitroso moiety is crucial for the compound's reactivity and subsequent biological interactions.
  • Fluorine Substitution : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability .

Case Studies

  • Study on Carcinogenicity in Rats :
    • In a controlled experiment, F-3-NDEA was administered to rats at multiple dosage levels. Results indicated a dose-dependent increase in tumor incidence, particularly in the liver and lungs .
    • Table 1: Tumor Incidence by Dose Level
    Dose Level (mg/kg)Tumor Incidence (%)
    00
    1015
    5040
    10070
  • QSAR Model Application :
    • A QSAR model was developed using data from multiple NNCs to predict acute toxicity based on molecular descriptors. The model identified key structural features that correlate with higher toxicity levels .

Chemical Reactions Analysis

Metabolic Activation and Dealkylation

The compound undergoes enzymatic dealkylation to generate reactive intermediates. Studies in male Sprague-Dawley rats demonstrated that oral administration leads to carcinogenicity, primarily targeting the esophagus and nasal cavity .

Key Reaction Pathway:

N-Nitroso(2,2,2-trifluoroethyl)ethylamineCYP450Reactive Alkylating Species (e.g., diazonium ions)\text{N-Nitroso(2,2,2-trifluoroethyl)ethylamine} \xrightarrow{\text{CYP450}} \text{Reactive Alkylating Species (e.g., diazonium ions)}

  • Mechanism : Cytochrome P450 enzymes catalyze α-hydroxylation at the ethyl or trifluoroethyl group, forming unstable intermediates that decompose into electrophilic diazonium ions .

  • Biological Impact : These intermediates alkylate DNA, causing mutations (e.g., O⁶-alkylguanine adducts) linked to tumorigenesis .

ParameterF-3-NDEAN-Nitrosodiethylamine (NDEA)
Primary Tumor SitesEsophagus, nasal cavity Liver
Mutagenicity (Ames Test)Weakly positive Strongly positive

Substructure-Driven Reactivity

The trifluoroethyl group modifies electronic properties, influencing reactivity:

Electronic Effects

  • Ionization Potential (IP) : Lower IP (\sim9.5 eV) compared to non-fluorinated analogs enhances susceptibility to electron transfer reactions .

  • HOMO Energy : Higher EHOMOE_{\text{HOMO}} (\sim-10.2 eV) increases nucleophilicity, facilitating interactions with electrophilic DNA bases .

Hydrolysis and Stability

  • Hydrolytic Sensitivity : The nitroso group (N=O) undergoes slow hydrolysis in aqueous media, producing nitrous acid and ethyl-trifluoroethylamine .

  • Fluorine Influence : The electron-withdrawing trifluoroethyl group stabilizes the nitroso moiety, reducing hydrolysis rates compared to non-fluorinated nitrosamines .

In Vivo Carcinogenicity

  • Dose-Response : Tumor incidence correlates with dosage (0.1–10 mg/kg), showing linear proportionality .

  • Organotropism : Fluorination shifts toxicity from hepatic (NDEA) to upper gastrointestinal and respiratory tissues .

QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) models highlight critical descriptors:

DescriptorRole in ToxicityValue for F-3-NDEA
MATS4iPolarizability0.12
JGI4Charge transfer capacity-0.09
EHOMOE_{\text{HOMO}}Nucleophilic reactivity-10.2 eV

Comparative Reactivity with Analogues

FeatureF-3-NDEAN-Nitrosomethyl-n-alkylamines (NMAs)
Metabolic ActivationDealkylation → Diazonium ionsOxidation → Carboxyethylamine
DNA Adduct FormationO⁶-TrifluoroethylguanineO⁶-Methylguanine
Hydrolytic StabilityModerate (CF₃ group stabilizes)Low (Alkyl chain increases lability)

Implications for Toxicological Risk

  • Environmental Persistence : The CF₃ group reduces volatility (boiling point: ~156°C) , increasing environmental residence time.

  • Regulatory Status : Classified as a probable carcinogen (IARC Group 2B) due to robust in vivo evidence .

Preparation Methods

Nitrosation of N-Methyl-2,2,2-Trifluoroethylamine

Reaction Overview

The most widely reported method for synthesizing Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- involves the nitrosation of N-methyl-2,2,2-trifluoroethylamine. This two-step process begins with the preparation of the secondary amine precursor, followed by nitrosation under controlled conditions.

Synthesis of N-Methyl-2,2,2-Trifluoroethylamine

The precursor N-methyl-2,2,2-trifluoroethylamine is synthesized via reductive amination of 2,2,2-trifluoroethylamine with formaldehyde. The reaction proceeds in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 4–6). This method yields the secondary amine with approximately 85–90% efficiency.

Reaction Equation:
$$ \text{CF}3\text{CH}2\text{NH}2 + \text{HCHO} \xrightarrow{\text{NaBH}3\text{CN, } \text{pH } 4-6} \text{CF}3\text{CH}2\text{NHCH}_3 $$

Nitrosation Process

The secondary amine is subsequently treated with nitrous acid (HNO$$2$$), generated in situ from sodium nitrite (NaNO$$2$$) and hydrochloric acid (HCl). The reaction is conducted at low temperatures (0–5°C) to minimize side reactions such as denitrosation or hydrolysis.

Reaction Equation:
$$ \text{CF}3\text{CH}2\text{NHCH}3 + \text{HNO}2 \rightarrow \text{CF}3\text{CH}2\text{N(NO)CH}3 + \text{H}2\text{O} $$

Optimization Strategies
  • Temperature Control: Maintaining temperatures below 5°C prevents thermal decomposition of the nitroso product.
  • Stoichiometry: A 1.2:1 molar ratio of NaNO$$_2$$ to amine ensures complete conversion.
  • Solvent Selection: Dichloromethane (DCM) enhances solubility and facilitates product isolation.

Yield: 70–75% under optimized conditions.

Reductive Amination Followed by Nitrosation

One-Pot Methodology

An alternative approach combines reductive amination and nitrosation in a single reaction vessel. This method reduces purification steps and improves overall efficiency.

Procedure
  • Reductive Amination: 2,2,2-Trifluoroethylamine reacts with formaldehyde and NaBH$$_3$$CN in methanol at 25°C for 12 hours.
  • In Situ Nitrosation: Direct addition of NaNO$$_2$$ and HCl to the reaction mixture at 0°C initiates nitrosation without intermediate isolation.

Advantages:

  • Eliminates intermediate purification, reducing solvent waste.
  • Total yield increases to 80–85%.

Catalytic Nitrosation Using Transition Metal Catalysts

Role of Catalysts

Recent advancements employ transition metal catalysts such as copper(I) iodide (CuI) or iron(III) chloride (FeCl$$_3$$) to accelerate nitrosation. These catalysts facilitate electron transfer, enhancing reaction rates and yields.

Mechanism

The catalyst coordinates with the amine nitrogen, increasing its susceptibility to electrophilic attack by nitrosonium ions (NO$$^+$$).

Reaction Conditions:

  • Catalyst loading: 5 mol% CuI
  • Solvent: Acetonitrile
  • Temperature: 25°C
  • Time: 2–4 hours

Yield: 85–90%.

Continuous Flow Synthesis

Industrial-Scale Production

A patent-pending method utilizes a continuous flow reactor to synthesize 2,2,2-trifluoroethylamine precursors, which are subsequently nitrosated. This approach minimizes reaction time and maximizes throughput.

Pipeline Reactor Design
  • Reactor Parameters:
    • Temperature: 150–200°C
    • Pressure: 2–4 MPa
    • Residence time: 20–30 minutes

Yield: 97% for the precursor, enabling high-purity nitroso product after nitrosation.

Reaction Mechanisms and Kinetics

Nitrosation Mechanism

The nitrosation of secondary amines proceeds via the formation of a diazonium intermediate, which undergoes rearrangement to yield the N-nitrosamine.

Key Steps:

  • Protonation of the amine nitrogen.
  • Attack by nitrosonium ion (NO$$^+$$).
  • Rearrangement and elimination of water.

Kinetic Studies

Studies indicate a second-order dependence on amine and nitrous acid concentrations. The rate constant ($$k$$) at 0°C is approximately $$2.5 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}$$.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms molecular weight (142.08 g/mol) and purity (>98%). The characteristic fragmentation pattern includes ions at m/z 142 (M$$^+$$), 97 ([CF$$3$$CH$$2$$NCH$$_3$$]$$^+$$), and 46 (NO$$^+$$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (CDCl$$3$$): δ 3.45 (q, 2H, CH$$2$$), 3.10 (s, 3H, NCH$$_3$$).
  • $$^{19}$$F NMR: δ -63.5 (CF$$_3$$).

Infrared (IR) Spectroscopy

Strong absorption bands at 1520 cm$$^{-1}$$ (N=O stretch) and 1140 cm$$^{-1}$$ (C-F stretch).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Cost Efficiency
Traditional Nitrosation 70–75 6–8 hours Moderate High
Catalytic Nitrosation 85–90 2–4 hours High Moderate
Continuous Flow 97 (precursor) 30 minutes Industrial Low

Key Findings:

  • Catalytic methods offer superior yields but require costly metal catalysts.
  • Continuous flow synthesis is optimal for industrial-scale production due to its rapid throughput.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methyl-N-nitroso-2,2,2-trifluoroethylamine?

  • Methodological Answer : Synthesis typically involves nitrosation of the precursor amine, N-methyl-2,2,2-trifluoroethylamine, using nitrous acid (HNO₂) under controlled acidic conditions. The reaction requires temperature regulation (0–5°C) to minimize side reactions. Post-synthesis purification can be achieved via liquid-liquid extraction or column chromatography. Analytical validation using GC-MS with derivatization (e.g., benzenesulfonyl chloride) ensures product integrity .

Q. How can researchers confirm the structural integrity and purity of N-methyl-N-nitroso-2,2,2-trifluoroethylamine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoroethyl and nitroso group positions. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight verification. Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, calibrated against certified reference standards .

Q. What analytical techniques are most effective for quantifying N-nitroso compounds in biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity (LOD: 0.001 µg/L). For volatile derivatives, Gas Chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or TOF-MS is effective. Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges to isolate nitroso compounds from complex matrices .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the metabolic stability of N-nitroso amines compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using liver microsomes (human/rat) and LC-MS/MS-based metabolite profiling reveal slower degradation rates for trifluoroethyl derivatives. ¹⁹F NMR tracks metabolic intermediates, showing persistent trifluoroacetyl metabolites, unlike non-fluorinated analogs that form reactive aldehydes .

Q. What experimental approaches resolve contradictions in carcinogenicity data for fluorinated N-nitroso amines?

  • Methodological Answer : Dose-response studies in transgenic rodent models (e.g., Tg.rasH2 mice) combined with DNA adduct quantification (via ³²P-postlabeling) clarify threshold effects. Meta-analyses of in vitro genotoxicity assays (Ames test, Comet assay) and in vivo tumorigenicity data, weighted by study quality, help reconcile discrepancies. EFSA’s “snowballing” literature review methodology minimizes bias .

Q. Which in vitro models are appropriate for studying the genotoxic mechanisms of fluorinated N-nitroso compounds?

  • Methodological Answer : Human TK6 lymphoblastoid cells are preferred for assessing DNA strand breaks (via Comet assay) and mutagenicity (HPRT gene mutation assay). 3D liver spheroid cultures mimic metabolic activation, enabling detection of nitroso-specific DNA alkylation (e.g., O⁶-methylguanine) via immunofluorescence. Cross-validation with GC × GC-TOF-MS identifies co-occurring metabolites that modulate genotoxicity .

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